N-[2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]isonicotinamide
Description
The compound N-[2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]isonicotinamide is a heterocyclic molecule featuring a fused pyrido-triazolo-pyrimidine core. Key structural elements include:
- A 2-methyl group at position 2.
- An 8-oxo (keto) functional group.
- A 9-phenyl substituent on the pyrido moiety.
- An isonicotinamide group attached via the pyrimidine nitrogen.
Properties
Molecular Formula |
C21H15N7O2 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(5-methyl-10-oxo-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-11-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C21H15N7O2/c1-13-23-21-24-16-9-12-27(26-19(29)15-7-10-22-11-8-15)20(30)17(16)18(28(21)25-13)14-5-3-2-4-6-14/h2-12H,1H3,(H,26,29) |
InChI Key |
ZHVHVNZCEJIUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]isonicotinamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include the use of sodium methoxide in butanol as a solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization and chromatographic techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-[2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like benzylamine.
Common Reagents and Conditions:
Oxidation: m-chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzylamine in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
N-[2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting CDKs, making it a potential candidate for cancer therapy.
Medicine: Explored for its anti-proliferative properties against various cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle progression and apoptosis induction .
Comparison with Similar Compounds
Key Observations:
Core Heterocyclic Systems: The target compound’s pyrido-triazolo-pyrimidine core is distinct from 8b’s triazolo-pyrimido-isoquinoline and Pir-9-8’s pyrazolo-pyrimidine frameworks. 9b () shares a triazolo-pyrimidine backbone but incorporates a thieno ring, which may alter stability and reactivity .
Substituent Effects: The isonicotinamide group in the target compound could improve aqueous solubility compared to 8b’s lipophilic benzodioxol group or 9b’s thieno moiety.
Synthetic Efficiency :
- 8b (73% yield) and Pir-9-8 (99% HPLC purity) demonstrate high synthetic efficiency, whereas the target compound’s synthesis parameters remain unverified.
Physicochemical and Spectroscopic Properties
- Melting Points: 8b (221°C) has a higher melting point than 9b (recrystallized from ethanol/DMF), likely due to its rigid isoquinoline core and benzodioxol group . The target compound’s melting point is unreported but may align with 9b due to structural similarities.
Spectroscopic Confirmation :
- Analogs like 8b and Pir-9-8 were validated using IR, NMR, and HRMS, emphasizing the importance of these techniques for structural elucidation .
Biological Activity
N-[2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]isonicotinamide (CAS Number: 1158320-67-2) is a complex organic compound with significant potential in medicinal chemistry, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 397.4 g/mol. The compound features a unique structure incorporating multiple heterocyclic rings and functional groups, which contribute to its biological activity. Its synthesis typically involves multi-step organic reactions that optimize yield and purity through controlled conditions.
Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. This inhibition disrupts cell cycle progression, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Antiproliferative Activity
A series of studies have assessed the antiproliferative effects of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| A-549 (Lung) | 7.23 | Erlotinib | 6.53 |
| PC-3 (Prostate) | 7.98 | Erlotinib | 11.05 |
| MCF-7 (Breast) | 18.01 | - | - |
| HCT-116 (Colon) | Not significant | - | - |
These results indicate that the compound exhibits potent cytotoxicity against lung and prostate cancer cells while showing moderate activity against breast cancer cells and minimal effects on colon cancer cells .
Induction of Apoptosis
In addition to inhibiting cell proliferation, this compound has been shown to induce apoptosis in cancer cells. For example, it significantly increased the levels of caspase-3 in PC-3 cells, a marker associated with apoptotic processes .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of pyrido[2,3-d]pyrimidine and evaluated their anticancer activities against multiple tumor cell lines. Compounds with structural similarities to N-[2-methyl-8-oxo...] demonstrated significant inhibitory effects on cell growth .
- Structure–Activity Relationship : Research highlighted the importance of specific functional groups on the pyrido-pyrimidine scaffold that enhance anticancer activity. Modifications that introduced electron-donating groups were found to improve potency against certain cancer types .
- In Vivo Studies : Future investigations are needed to assess the in vivo efficacy and safety profiles of this compound in animal models to support its potential clinical applications in cancer therapy.
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound?
The synthesis of polyheterocyclic compounds like this target molecule typically involves multi-step reactions. Key steps include:
- Halogenation and cyclocondensation : Use halogenated intermediates (e.g., bromopyridines) to construct the pyridotriazolopyrimidine core, followed by coupling with isonicotinamide via amidation .
- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig) for introducing aryl/heteroaryl groups. For example, cyanide substitution in intermediates using Pd(0) catalysts and Zn(CN)₂ in DMF .
- Characterization : Confirm structural integrity via , , and HRMS, as demonstrated for structurally related compounds .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
- resolves proton environments, such as aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Coupling constants (e.g., J = 8–10 Hz) validate regiochemistry .
- identifies carbonyl carbons (δ 165–175 ppm) and nitrile/amide functionalities (δ 115–125 ppm) .
- 2D NMR (COSY, HSQC) clarifies connectivity in complex fused-ring systems .
Q. What are the critical quality control parameters during synthesis?
- Purity : Monitor via HPLC (≥95% purity) and TLC.
- Melting point consistency : Compare observed values (e.g., 215–217°C for analogs) with literature to detect impurities .
- Mass accuracy : HRMS should match theoretical [M+H]⁺ within 5 ppm .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the pyridotriazolopyrimidine core?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
- Temperature control : Microwave-assisted synthesis (e.g., 100–120°C) reduces side reactions in cyclocondensation .
Q. How to resolve discrepancies in spectral data (e.g., unexpected shifts)?
- Dynamic effects : Rotamers or tautomerism in amide/heterocyclic moieties can split signals. Use variable-temperature NMR to identify equilibrium states .
- Impurity profiling : Compare HRMS with theoretical values to detect byproducts (e.g., dehalogenated intermediates) .
- Computational validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate assignments .
Q. What strategies are effective for enhancing the compound’s solubility and bioavailability?
- Derivatization : Introduce hydrophilic groups (e.g., morpholine, pyrrolidine) at the pyrimidine N-position, as shown for related pyrazolopyrimidines .
- Prodrug design : Synthesize ester or phosphate derivatives to improve aqueous solubility .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal packing .
Q. How can computational modeling predict the compound’s biological activity?
- Quantum chemical parameters : Calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to assess redox activity and binding to biological targets .
- Molecular docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina. Prioritize derivatives with high docking scores (≤ −8 kcal/mol) .
- ADMET prediction : Use SwissADME to optimize logP (ideally 2–3) and minimize hepatotoxicity .
Q. How to design analogs to explore structure-activity relationships (SAR)?
- Core modifications : Replace the phenyl group with fluorinated or heteroaryl substituents to modulate electronic effects .
- Side-chain variation : Substitute isonicotinamide with sulfonamides or urea derivatives to alter hydrogen-bonding capacity .
- Bioisosteric replacement : Swap the triazolo ring with imidazo[1,2-a]pyridine to retain planar geometry while improving metabolic stability .
Data Analysis and Contradiction Management
Q. How to address contradictory melting points reported for structurally similar compounds?
- Crystallinity assessment : Analyze polymorphs via XRPD; different crystal forms (e.g., Form I vs. II) exhibit distinct melting ranges .
- Impurity profiling : Trace impurities (e.g., residual solvents) lower observed melting points. Use DSC to measure purity-dependent thermal behavior .
Q. What statistical methods are suitable for analyzing dose-response data in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
